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molecular formula C4H4BrN3 B041547 2-Amino-3-bromopyrazine CAS No. 21943-12-4

2-Amino-3-bromopyrazine

Cat. No. B041547
M. Wt: 174 g/mol
InChI Key: BFEUGUAUYFATRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062008B2

Procedure details

Bromopyrazin-2-amine (2.0 g, 11.49 mmol), (4-methylsulfonylphenyl)boronic acid (2.758 g, 13.79 mmol) and K3PO4 (4.878 g, 22.98 mmol) were combined in MeCN (40 mL)/Water (10 mL) and Pd[P(tBu)3]2 (216 mg, 0.4227 mmol) was added. The reaction was heated at 60° C. for 1 hour. The reaction mixture was cooled to ambient temperature and concentrated in vacuo. The residue was triturated with water, then Et2O then dried in vacuo to give the sub-title compound as a beige solid which was used without further purification (2.53 g, 88% Yield). 1H NMR (400.0 MHz, DMSO) δ 3.20 (s, 3H), 6.80 (br s, 2H), 7.94 (d, 2H), 8.00 (d, 1H), 8.17 (d, 2H) and 8.64 (d, 1H) ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.758 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
4.878 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
216 mg
Type
catalyst
Reaction Step Six
Yield
88%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][N:7]=1.[CH3:9][S:10]([C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1)(=[O:12])=[O:11].[O-]P([O-])([O-])=O.[K+].[K+].[K+].O>CC#N.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[CH3:9][S:10]([C:13]1[CH:18]=[CH:17][C:16]([C:6]2[N:7]=[CH:2][C:3]([NH2:8])=[N:4][CH:5]=2)=[CH:15][CH:14]=1)(=[O:12])=[O:11] |f:2.3.4.5,^1:36,42|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C(=NC=CN1)N
Step Two
Name
Quantity
2.758 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)B(O)O
Step Three
Name
K3PO4
Quantity
4.878 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N
Step Six
Name
Quantity
216 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Et2O then dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C=1N=CC(=NC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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